4-Amino-2,5-dichlorophenol physical and chemical properties
4-Amino-2,5-dichlorophenol physical and chemical properties
An In-depth Technical Guide to 4-Amino-2,5-dichlorophenol
This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Amino-2,5-dichlorophenol, tailored for researchers, scientists, and professionals in drug development.
General and Chemical Properties
4-Amino-2,5-dichlorophenol, with the CAS number 50392-39-7, is a dichlorinated aminophenol derivative.[1][2] Its chemical structure consists of a phenol (B47542) ring substituted with an amino group and two chlorine atoms.
| Property | Value | Reference |
| CAS Number | 50392-39-7 | [1][2][3][4] |
| Molecular Formula | C6H5Cl2NO | [1][2][4][5] |
| Synonyms | 2,5-Dichloro-4-aminophenol | [1] |
| Appearance | Bright yellow solid; Yellow crystalline solid | [2][5] |
| SMILES | NC1=CC(=C(C=C1Cl)O)Cl | [5] |
| InChIKey | RVLKXVCJBJCTCE-UHFFFAOYSA-N | [4] |
Physicochemical Data
The following tables summarize the key quantitative physical and computed properties of 4-Amino-2,5-dichlorophenol.
Table 1: Physical Properties
| Property | Value | Reference |
| Molecular Weight | 178.02 g/mol | [1][2] |
| Exact Mass | 176.974823 g/mol | [1] |
| Melting Point | 178-179 °C | [1][2] |
| Boiling Point | 296 °C | [1][2] |
| Flash Point | 133 °C | [1][2] |
| Density | 1.6±0.1 g/cm³ | [1] |
| Refractive Index | 1.661 | [1][2] |
| Vapor Pressure | 0.001 mmHg at 25°C | [2] |
| Solubility | Insoluble in water; Soluble in organic solvents like alcohol, ether, and acetic acid. | [2] |
| pKa | 7.81±0.23 (Predicted) | [2] |
Table 2: Computed Properties
| Property | Value | Reference |
| XLogP3 | 2.4 | [1][4] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Topological Polar Surface Area | 46.2 Ų | [1] |
| Heavy Atom Count | 10 | [1] |
| Complexity | 122 | [1][4] |
Synthesis and Experimental Protocols
A common method for the preparation of 4-Amino-2,5-dichlorophenol involves the demethylation of 2,5-dichloro-4-aminoanisole.
Experimental Protocol: Synthesis from 2,5-dichloro-4-aminoanisole [1][2]
-
Reaction Setup: 2,5-dichloro-4-aminoanisole is used as the raw material.
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Heating: The raw material is heated with hydrogen iodide for a duration of 5 hours.
-
Cooling and Filtration: The reaction mixture is then cooled and filtered.
-
Purification: The filtered solid is dissolved in an aqueous solution of sodium sulfite (B76179) (Na2SO2) to remove any residual hydrogen iodide.
-
Precipitation: Ammonia is added to the solution to precipitate the product, 4-Amino-2,5-dichlorophenol.
-
Final Filtration: The precipitate is filtered to obtain the final product.
Below is a workflow diagram illustrating this synthesis process.
Caption: Synthesis workflow for 4-Amino-2,5-dichlorophenol.
Applications in Research and Development
4-Amino-2,5-dichlorophenol is a valuable intermediate in the synthesis of various compounds across different industries.
-
Agrochemicals: It is a key intermediate in the production of the insecticide lufenuron.[1][2] It also serves as a building block for other antifungal agents, herbicides, and fungicides.[5][6]
-
Medicinal Chemistry: The compound is utilized in the preparation of anti-inflammatory agents, where its structural features are crucial for receptor interactions.[5]
-
Material Science: Its unique electronic properties make it useful in synthesizing organic semiconductors for applications like field-effect transistors.[5] It is also used to create novel polymers with enhanced thermal stability.[7]
-
Analytical Chemistry: It functions as a building block for fluorescent probes designed to detect specific metal ions and is used in developing chemosensors for detecting explosives.[5]
The diagram below illustrates the relationship between the chemical's properties and its applications.
Caption: Relationship between properties and applications.
Safety and Handling
4-Amino-2,5-dichlorophenol requires careful handling due to its potential hazards.
-
Handling: Use in a well-ventilated area.[8] Wear suitable protective clothing, gloves, and eye/face protection.[8] Avoid formation of dust and aerosols.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[8] Keep in a dark place under an inert atmosphere at room temperature.[2]
-
First Aid:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen.[8]
-
Skin Contact: Take off contaminated clothing immediately and wash the skin with soap and plenty of water.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]
-
Ingestion: Do not induce vomiting. Give a glass of water. Seek medical attention.[9]
-
References
- 1. echemi.com [echemi.com]
- 2. chembk.com [chembk.com]
- 3. 4-Amino-2,5-dichlorophenol | 50392-39-7 [chemicalbook.com]
- 4. 4-Amino-2,5-dichlorophenol | C6H5Cl2NO | CID 9794025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-amino-2,5-dichlorophenol; CAS No.: 50392-39-7 [chemshuttle.com]
- 6. chemimpex.com [chemimpex.com]
- 7. nbinno.com [nbinno.com]
- 8. echemi.com [echemi.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Figure 1. Structure of 4-Amino-2,5-dichlorophenol with atom numbering.
